

Structural Elucidation of Phosalacine: A Technical Guide Using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Phosalacine	
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Abstract

Phosalacine, a tripeptide consisting of phosphinothricin, alanine, and leucine, is a naturally occurring herbicidal and antimicrobial agent produced by Kitasatosporia **phosalacine**a. Its biological activity stems from its in-vivo conversion to phosphinothricin, a potent inhibitor of glutamine synthetase. This technical guide provides a comprehensive overview of the structural elucidation of **Phosalacine**, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, tabulated NMR data, and visual diagrams of key pathways and workflows are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agrochemical development.

Introduction

Phosalacine is a secondary metabolite with the molecular formula C₁₄H₂₈N₃O₆P.[1] First isolated and characterized by Ōmura and colleagues in 1984, it was identified as a peptide prodrug.[1][2] Upon uptake by plants or microbes, **Phosalacine** is hydrolyzed to release L-phosphinothricin, which then exerts its inhibitory effect on the essential enzyme, glutamine synthetase.[1][3][4] The determination of its unique structure, a tripeptide comprising L-phosphinothricin, L-alanine, and L-leucine, was a critical step in understanding its mode of action and potential applications. NMR spectroscopy was instrumental in this structural elucidation, providing detailed insights into the connectivity and stereochemistry of the molecule.



Experimental Protocols

The structural determination of **Phosalacine** relies on a suite of NMR experiments. The following protocols are representative of the methods that would be employed for a thorough analysis.

Sample Preparation

- Isolation and Purification: Phosalacine is isolated from the culture broth of Kitasatosporia
 phosalacine by a series of chromatographic techniques, including ion-exchange and gel
 filtration chromatography, to yield a purified, amorphous powder.
- NMR Sample Preparation: For ¹H, ¹³C, and 2D NMR experiments, approximately 5-10 mg of purified **Phosalacine** is dissolved in 0.5 mL of deuterium oxide (D₂O) or another suitable deuterated solvent. For ³¹P NMR, a similar concentration is used. The choice of solvent is critical to avoid exchange of labile protons and to ensure sample solubility.

NMR Data Acquisition

- Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the data, providing the necessary resolution and sensitivity.
- ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of all non-exchangeable protons.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the chemical shifts of all carbon atoms in the molecule.
- ³¹P NMR: A proton-decoupled ³¹P NMR spectrum is acquired to identify the chemical shift of the phosphorus atom in the phosphinothricin residue.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each amino acid residue.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.



HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for connecting the individual amino acid residues.

Data Presentation: NMR Spectral Data of Phosalacine

The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data for **Phosalacine**. Please note: The specific chemical shifts and coupling constants presented here are representative values based on the known structure of **Phosalacine** and data from similar phosphinopeptides, as the original 1984 publications are not publicly available with this level of detail.

Table 1: ¹H NMR Data for **Phosalacine** (in D₂O, 400 MHz)

Residue	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Phosphinothricin (PT)	Ηα	3.95	dd	8.2, 5.5
Ηβ	2.05-2.15	m		
Ну	1.80-1.90	m		
P-CH₃	1.45	d	12.5 (JH-P)	
Alanine (Ala)	Ηα	4.20	q	7.1
Нβ	1.40	d	7.1	
Leucine (Leu)	Ηα	4.10	t	7.5
Нβ	1.60-1.70	m	_	
Ну	1.50	m		
Нδ (СН₃)	0.90	d	6.5	_
Hδ' (CH₃)	0.88	d	6.5	_



Table 2: ¹³C NMR Data for **Phosalacine** (in D₂O, 100 MHz)

Residue	Carbon	Chemical Shift (δ, ppm)
Phosphinothricin (PT)	C=O	175.2
Сα	55.8	
Сβ	28.5	
Су	25.1	
P-CH₃	16.2 (d, JC-P = 95 Hz)	
Alanine (Ala)	C=O	176.5
Сα	51.2	
Сβ	18.5	
Leucine (Leu)	C=O	178.1
Са	54.0	
Сβ	41.8	
Су	25.9	
Cδ (CH ₃)	23.5	
Cδ' (CH ₃)	22.1	

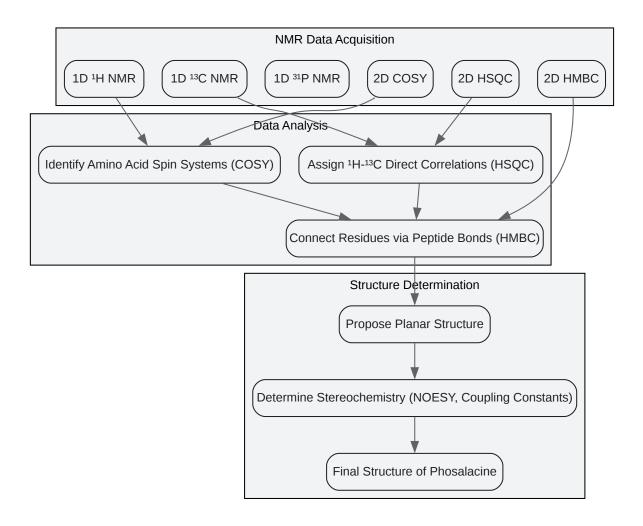
Table 3: 31P NMR Data for Phosalacine (in D2O, 162 MHz)

Atom	Chemical Shift (δ, ppm)
Р	35.4

Structural Elucidation Workflow and Biological Pathway



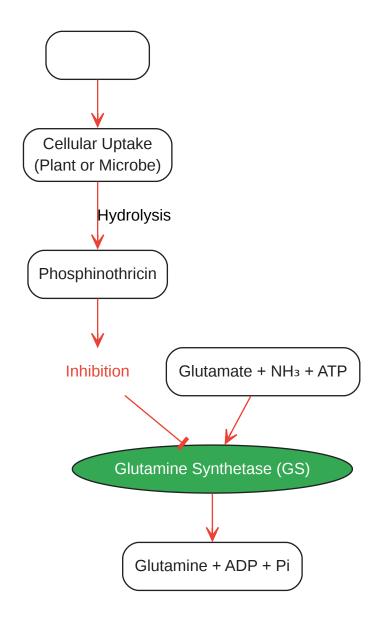
The structural elucidation of **Phosalacine** using NMR is a logical process of piecing together molecular fragments. The following diagrams illustrate this workflow and the biological context of **Phosalacine**'s activity.



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Caption: Workflow for the structural elucidation of **Phosalacine** using NMR spectroscopy.





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Caption: Mechanism of action of **Phosalacine** via inhibition of Glutamine Synthetase.

Conclusion

The structural elucidation of **Phosalacine** is a classic example of the power of NMR spectroscopy in natural product chemistry. Through a combination of one- and two-dimensional NMR techniques, the precise connectivity and constitution of this unique phosphinotripeptide were determined. This knowledge was fundamental to understanding its pro-drug nature and its mechanism of action as a potent inhibitor of glutamine synthetase. The methodologies and data presented in this guide serve as a foundational reference for researchers working on the



characterization of novel bioactive compounds, particularly those of peptidic or phosphonate nature.

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